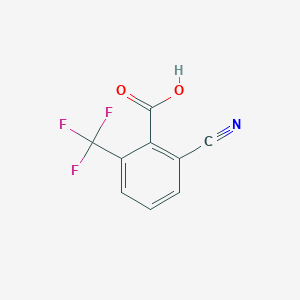

2-Cyano-6-(trifluoromethyl)benzoic acid

Description

Significance of Trifluoromethyl and Cyano Functional Groups in Organic Chemistry

The trifluoromethyl (-CF3) and cyano (-CN) groups are two of the most impactful functional groups in modern organic chemistry, each imparting unique and powerful properties to a molecule.

The trifluoromethyl group is highly valued for its strong electron-withdrawing nature and its ability to increase the metabolic stability and lipophilicity of a compound. The C-F bond is one of the strongest in organic chemistry, which makes the -CF3 group resistant to metabolic degradation, a crucial attribute in the development of pharmaceuticals. Its introduction into a molecule can also significantly influence the acidity of nearby functional groups and alter the compound's conformational preferences.

The cyano group , or nitrile, is a versatile functional group with a linear geometry. It is a strong electron-withdrawing group and can participate in a wide array of chemical transformations. The nitrile can be hydrolyzed to carboxylic acids or amides, reduced to amines, or used in the formation of various heterocyclic systems. This reactivity makes it an invaluable synthetic handle for the elaboration of complex molecular structures. In medicinal chemistry, the cyano group can act as a key binding element or a bioisostere for other functional groups.

Contextualizing 2-Cyano-6-(trifluoromethyl)benzoic Acid within Advanced Aromatic Systems Research

This compound is a fascinating example of a highly substituted aromatic system where the interplay between the carboxylic acid, cyano, and trifluoromethyl groups on a benzene (B151609) ring creates a molecule with distinct electronic and steric properties. The ortho-positioning of the bulky and electron-withdrawing cyano and trifluoromethyl groups to the carboxylic acid suggests significant steric hindrance around the carboxyl group, which can influence its reactivity.

While specific, detailed research findings and extensive experimental data for this compound are not widely available in publicly accessible literature, its structure suggests its potential as a valuable building block in the synthesis of more complex molecules. A plausible synthetic route to this compound could involve the hydrolysis of a corresponding benzonitrile (B105546) precursor, such as 2-chloro-6-trifluoromethyl benzonitrile, a pathway suggested by related syntheses found in patent literature. A Chinese patent describes the synthesis of 2-trifluoromethyl benzamide (B126) from 2-fluoro-6-cyano trifluorotoluene, indicating that the manipulation of precursors with similar substitution patterns is an active area of chemical synthesis. google.com

The unique substitution pattern of this compound makes it a person of interest for applications where precise control over molecular architecture is crucial. The combined electronic effects of the cyano and trifluoromethyl groups would render the aromatic ring electron-deficient, influencing its reactivity in, for example, nucleophilic aromatic substitution reactions. Furthermore, the presence of three distinct functional groups offers multiple points for further chemical modification, making it a potentially versatile intermediate in the synthesis of novel pharmaceuticals, agrochemicals, and materials.

Due to the limited availability of specific experimental data for this compound, the following table of chemical properties for the closely related compound 2-(Trifluoromethyl)benzoic acid is provided for contextual reference. It is important to note that these values are not directly transferable but can offer an approximation of the physicochemical characteristics.

Table 1: Physicochemical Properties of 2-(Trifluoromethyl)benzoic acid

| Property | Value |

|---|---|

| Molecular Formula | C8H5F3O2 |

| Molecular Weight | 190.12 g/mol |

| Melting Point | 107-110 °C |

| Boiling Point | 247 °C at 753 mmHg |

| Form | Solid |

Further research into the synthesis, characterization, and applications of this compound is warranted to fully elucidate its potential in the advancement of chemical sciences.

Structure

3D Structure

Properties

IUPAC Name |

2-cyano-6-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F3NO2/c10-9(11,12)6-3-1-2-5(4-13)7(6)8(14)15/h1-3H,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPLWMALICHPXFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)C(=O)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 2 Cyano 6 Trifluoromethyl Benzoic Acid Derivatives

Nucleophilic and Electrophilic Substitution Reactions

The reactivity of the benzene (B151609) ring in 2-cyano-6-(trifluoromethyl)benzoic acid derivatives is heavily influenced by the strong electron-withdrawing nature of the trifluoromethyl and cyano groups. These groups deactivate the ring towards electrophilic aromatic substitution while activating it for nucleophilic aromatic substitution, particularly when a suitable leaving group is present on the ring.

Reactivity of Halogen Substituents in Benzoic Acid Derivatives

In derivatives of this compound that contain a halogen substituent, the halogen atom is susceptible to nucleophilic aromatic substitution (SNAr). The presence of the ortho and para-directing, yet deactivating, trifluoromethyl and cyano groups stabilizes the intermediate Meisenheimer complex formed during the SNAr reaction. libretexts.org This stabilization facilitates the displacement of the halide by a variety of nucleophiles.

The rate of substitution is dependent on the nature of the halogen, with fluorine being the most effective leaving group in this context due to its high electronegativity, which strongly polarizes the carbon-halogen bond and facilitates nucleophilic attack. youtube.comyoutube.com This is contrary to the trend observed in SN1 and SN2 reactions. The reaction proceeds via a two-step addition-elimination mechanism. youtube.com

Table 1: Reactivity of Halogenated Benzoic Acid Derivatives in Nucleophilic Aromatic Substitution

| Halogen Substituent | Relative Reactivity | Nucleophile | Product |

| -F | High | RO⁻ | 2-alkoxy-6-(trifluoromethyl)benzonitrile derivative |

| -Cl | Moderate | R₂NH | 2-(dialkylamino)-6-(trifluoromethyl)benzonitrile derivative |

| -Br | Lower | RS⁻ | 2-(alkylthio)-6-(trifluoromethyl)benzonitrile derivative |

| -I | Lowest | N₃⁻ | 2-azido-6-(trifluoromethyl)benzonitrile derivative |

This table is illustrative and based on general principles of SNAr reactions.

Transformation of the Cyano Group

The cyano group in this compound is a versatile functional group that can undergo a variety of transformations. It can be hydrolyzed under acidic or basic conditions to yield an amide or a carboxylic acid. lumenlearning.comkhanacademy.org

Acid-catalyzed hydrolysis proceeds through protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, followed by nucleophilic attack by water. lumenlearning.com Subsequent tautomerization and further hydrolysis lead to the carboxylic acid. Base-catalyzed hydrolysis involves the direct attack of a hydroxide (B78521) ion on the nitrile carbon. khanacademy.org

The cyano group can also participate in cycloaddition reactions and can be a precursor for the synthesis of various nitrogen-containing heterocycles.

Oxidation and Reduction Processes

The functional groups of this compound derivatives can undergo selective oxidation and reduction reactions, providing pathways to a range of other functionalized molecules.

Reductive Transformations of Nitriles to Amines

The nitrile group can be reduced to a primary amine (aminomethyl group) using various reducing agents. Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂), or chemical reduction with reagents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). The choice of reducing agent can be critical to avoid the reduction of the carboxylic acid or other functional groups present in the molecule.

Table 2: Reduction of this compound Derivatives

| Reducing Agent | Product | Reaction Conditions |

| H₂, Pd/C | 2-(aminomethyl)-6-(trifluoromethyl)benzoic acid | High pressure, elevated temperature |

| LiAlH₄ | 2-(aminomethyl)-6-(trifluoromethyl)benzyl alcohol | Anhydrous ether or THF, followed by workup |

| BH₃·THF | 2-(aminomethyl)-6-(trifluoromethyl)benzoic acid | Reflux in THF |

This table presents potential outcomes based on standard reduction methodologies.

Oxidative Pathways of Benzoic Acid Esters

While the aromatic ring is generally resistant to oxidation due to the deactivating substituents, the carboxylic acid group, particularly in its ester form, can influence oxidative processes on other parts of the molecule. Specific oxidative pathways are highly dependent on the other substituents present and the oxidizing agent used. For instance, if an alkyl side chain were present, it could be susceptible to oxidation under strong oxidizing conditions. Decarboxylative hydroxylation of benzoic acids to phenols can be achieved under specific copper-catalyzed conditions, proceeding through a radical decarboxylation mechanism. nih.gov

Coupling Reactions and Carbon-Carbon Bond Formation

Derivatives of this compound, especially those bearing a halogen atom, are valuable substrates for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon bonds.

For instance, a bromo-substituted derivative can readily participate in Suzuki-Miyaura coupling reactions with boronic acids in the presence of a palladium catalyst and a base to form biaryl compounds. researchgate.netmdpi.comnih.gov Similarly, the Heck-Mizoroki reaction allows for the coupling of such halo-derivatives with alkenes, leading to the formation of substituted styrenes. wikipedia.orgmdpi.comnih.govlibretexts.org These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation (for Suzuki), migratory insertion (for Heck), and reductive elimination. nih.gov The electronic nature of the substituents on the benzoic acid ring can significantly impact the efficiency and outcome of these coupling reactions.

Table 3: Potential Coupling Reactions of Halogenated this compound Derivatives

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivative |

| Heck-Mizoroki | Alkene | Pd(OAc)₂, PPh₃, Et₃N | Substituted alkene derivative |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | Arylalkyne derivative |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃, BINAP, NaOt-Bu | N-Aryl amine derivative |

This table outlines potential applications of common cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are fundamental tools for constructing carbon-carbon bonds in modern organic synthesis. The application of these methodologies to derivatives of this compound is influenced by the electronic properties of the substituents. The presence of two strong electron-withdrawing groups, cyano (-CN) and trifluoromethyl (-CF3), significantly impacts the reactivity of the aromatic ring.

The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide, is a prominent example. For substrates similar to this compound, such as other trifluoromethyl-substituted heteroaryl halides, these reactions are known to proceed efficiently under standard conditions, typically employing a palladium catalyst like Pd(PPh3)2Cl2 and a base such as Na2CO3 in a solvent like 1,4-dioxane. The trifluoromethyl group generally enhances the reactivity of the halide partner in the coupling reaction.

However, the electron-deficient nature of the aromatic ring can also present challenges. For instance, pentafluorophenylboronic acid, another highly electron-deficient substrate, is recognized as being relatively inactive under normal Suzuki-Miyaura conditions. To achieve successful coupling with such substrates, modified conditions are often necessary. Research has shown that a combination of cesium fluoride (B91410) (CsF) and silver(I) oxide (Ag2O) is essential for promoting the reaction between C6F5B(OH)2 and aryl halides, leading to high yields of the corresponding biaryl products. This suggests that derivatives of this compound, if converted to an appropriate halide or triflate, would likely require carefully optimized catalytic systems to achieve high efficiency in Suzuki-Miyaura cross-coupling.

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Reactions with Trifluoromethyl-Substituted Aromatic Compounds

| Aryl Halide/Triflate | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 5-Bromo-2-(trifluoromethyl)pyridine | 2-Thienylboronic acid | Pd(PPh3)2Cl2 | Na2CO3 | 1,4-Dioxane | 98 |

| 5-Bromo-3-(trifluoromethyl)pyridine | 4-Methoxyphenylboronic acid | Pd(PPh3)2Cl2 / t-Bu3P | Na2CO3 | 1,4-Dioxane | 88 |

| Phenyl iodide | Pentafluorophenylboronic acid | Pd(PPh3)4 | CsF / Ag2O | DME | >90 |

| Phenyl bromide | Pentafluorophenylboronic acid | Pd2(dba)3 / P(t-Bu)3 | CsF / Ag2O | DMF | >90 |

Other Metal-Mediated Transformations

Beyond palladium-catalyzed cross-coupling, derivatives of this compound are potential substrates for a variety of other metal-mediated transformations. The cyano and carboxylic acid functionalities offer multiple reaction sites.

One important class of reactions involves the activation and transformation of the cyano group. Transition-metal-catalyzed additions of organoboronic acids to nitriles provide a pathway to synthesize ketones. nih.gov This transformation, proceeding through catalytic carbometallation, could potentially convert the cyano group of a this compound derivative into a carbonyl, yielding a highly functionalized acetophenone (B1666503) derivative. nih.gov

The carboxylic acid group can also be the target of metal-mediated reactions. Copper-catalyzed decarboxylative functionalization reactions are a powerful method for introducing new substituents. nih.gov For instance, a copper-catalyzed decarboxylative hydroxylation has been developed to convert benzoic acids into phenols at mild temperatures (35 °C). nih.gov This transformation proceeds via a radical decarboxylation mechanism initiated by a ligand-to-metal charge transfer. nih.gov Applying such a method to this compound could provide a route to 3-cyano-2-(trifluoromethyl)phenol, a valuable synthetic intermediate.

Furthermore, ruthenium-catalyzed C-H activation offers another avenue for functionalization. The carboxylic acid group can act as a directing group to achieve ortho-C-H allylation with vinylcyclopropanes. researchgate.net While the existing ortho positions are substituted in the parent molecule, this methodology could be applied to derivatives where one of the ortho positions is a C-H bond, demonstrating the versatility of metal catalysis in modifying complex benzoic acids. researchgate.net

Influence of Steric and Electronic Effects on Reactivity

Steric Hindrance Effects on Esterification

The reactivity of the carboxylic acid group in this compound is profoundly influenced by steric hindrance from the adjacent ortho substituents. The bulky trifluoromethyl group and the linear cyano group flank the carboxylic acid, impeding the approach of nucleophiles, such as alcohols, required for esterification.

This phenomenon is well-documented for other highly substituted benzoic acids. For example, 2,4,6-tris(trifluoromethyl)benzoic acid fails to undergo standard acid-catalyzed esterification with ethanol. The steric bulk of the two ortho-trifluoromethyl groups prevents the formation of the necessary tetrahedral intermediate. In such cases, ester formation may proceed through alternative, less sterically demanding pathways, such as the formation of a linear acylium ion under stringent conditions.

Kinetic studies on the acid-catalyzed esterification of various ortho-substituted benzoic acids provide quantitative insight into this effect. The rate of esterification is significantly reduced as the size of the ortho-substituent increases. This steric effect impacts the entropy of activation (ΔS‡). While a 'bulk effect' tends to decrease ΔS‡, steric inhibition of the solvation of the transition state tends to increase it. researchgate.net For this compound, the combined steric bulk of the two ortho groups would be expected to create a substantial barrier to esterification, likely requiring specialized reagents or reaction conditions that bypass the traditional tetrahedral intermediate. researchgate.net

Table 2: Relative Rate Coefficients for Acid-Catalysed Esterification of ortho-Substituted Benzoic Acids in Methanol at 60°C

| ortho-Substituent (X in o-XC6H4CO2H) | Relative Rate (k_rel_) |

|---|---|

| H (Benzoic Acid) | 1.00 |

| F | 0.38 |

| Cl | 0.12 |

| Br | 0.09 |

| I | 0.05 |

| Me | 0.11 |

Data extrapolated from kinetic studies on esterification, illustrating the impact of increasing substituent size on reaction rates. researchgate.net

Electron-Withdrawing Group Impact on Acidity and Reactivity

Their presence at the ortho positions significantly increases the acidity of the benzoic acid. This is due to the stabilization of the resulting carboxylate anion (conjugate base) after deprotonation. The strong negative inductive effect of the ortho substituents disperses the negative charge on the carboxylate, making the proton more readily donatable. This phenomenon is a key component of the "ortho effect," where ortho-substituted benzoic acids are often stronger acids than their meta or para isomers, regardless of the electronic nature of the substituent. The primary reason is that the ortho substituent forces the carboxyl group out of the plane of the benzene ring, which inhibits resonance but also alters the solvation and electrostatic interactions that stabilize the anion.

The electron-deficient character of the aromatic ring also dictates its reactivity in other transformations. For example, it deactivates the ring towards electrophilic aromatic substitution while making it more susceptible to nucleophilic aromatic substitution, should a suitable leaving group be present on the ring. In the context of cross-coupling reactions, this electron deficiency enhances the oxidative addition step for an aryl halide derivative, making it a more reactive substrate, although it can complicate the transmetalation step with the organometallic reagent.

Table 3: Comparison of pKa Values for Substituted Benzoic Acids

| Compound | pKa in Water |

|---|---|

| Benzoic Acid | 4.20 |

| 4-(Trifluoromethyl)benzoic acid | 3.77 |

| 2-(Trifluoromethyl)benzoic acid | 3.09 |

| 2-Cyanobenzoic acid | 3.23 |

This table illustrates the significant increase in acidity (lower pKa) caused by electron-withdrawing groups, particularly at the ortho position.

Derivatives and Analogues: Design and Synthesis for Specific Research Objectives

Esterification of 2-Cyano-6-(trifluoromethyl)benzoic Acid

The conversion of the carboxylic acid moiety of this compound to an ester is a fundamental transformation for several research purposes. Esterification can increase a compound's lipophilicity, which may enhance its ability to cross cellular membranes. Furthermore, esters can act as prodrugs, designed to be hydrolyzed in vivo to release the active carboxylic acid. The steric hindrance imposed by the ortho-trifluoromethyl group can make standard Fischer esterification challenging, often requiring more specialized conditions to achieve high yields. lookchem.commasterorganicchemistry.com

One common approach for the esterification of sterically hindered benzoic acids is the use of a coupling agent to activate the carboxylic acid, followed by reaction with an alcohol. Reagents such as 1,1'-carbonyldiimidazole (B1668759) (CDI) or a carbodiimide (B86325) like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can facilitate this transformation under mild conditions. researchgate.net Alternatively, conversion of the carboxylic acid to the more reactive acid chloride using reagents like thionyl chloride or oxalyl chloride, followed by treatment with an alcohol, is a robust method to overcome steric hindrance.

Another strategy involves the use of alkylating agents under basic conditions. For instance, the carboxylate salt of this compound, formed by treatment with a base such as potassium carbonate, can be reacted with an alkyl halide to yield the corresponding ester.

Below is an illustrative table of potential esterification reactions for substrates analogous to this compound, showcasing a variety of alcohols that could be used to generate a library of ester derivatives for structure-activity relationship (SAR) studies.

| Entry | Alcohol | Reagents and Conditions | Representative Product |

| 1 | Methanol | SOCl₂, reflux; then CH₃OH, pyridine | Methyl 2-cyano-6-(trifluoromethyl)benzoate |

| 2 | Ethanol | DCC, DMAP, CH₂Cl₂, rt | Ethyl 2-cyano-6-(trifluoromethyl)benzoate |

| 3 | Isopropanol | CDI, THF, reflux; then isopropanol | Isopropyl 2-cyano-6-(trifluoromethyl)benzoate |

| 4 | Benzyl (B1604629) alcohol | K₂CO₃, DMF; then benzyl bromide | Benzyl 2-cyano-6-(trifluoromethyl)benzoate |

This table presents generalized conditions based on standard organic synthesis methodologies for sterically hindered benzoic acids and is for illustrative purposes.

Amidation and Other Carboxylic Acid Functionalizations

The synthesis of amides from this compound is another critical functionalization for modulating biological activity. Amide bonds are prevalent in pharmaceuticals due to their stability and ability to participate in hydrogen bonding interactions with biological targets. Similar to esterification, the direct amidation of this sterically hindered carboxylic acid often requires activating agents. researchgate.net

Peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly effective for forming amide bonds under mild conditions with a wide range of amines. researchgate.net The conversion of the carboxylic acid to an acid chloride followed by reaction with a primary or secondary amine is also a common and effective strategy. rsc.org

The resulting amides can serve as key intermediates for further transformations. For example, the amide can be dehydrated to a nitrile, although in this case, the starting material already contains a cyano group. More relevantly, the amide can participate in cyclization reactions to form heterocyclic structures.

The following table illustrates potential amidation reactions with various amines, which could be employed to explore the chemical space around this scaffold.

| Entry | Amine | Reagents and Conditions | Representative Product |

| 1 | Ammonia (B1221849) (aq. NH₄OH) | Tf₂O, Et₃N, CH₂Cl₂, -10 °C to rt | 2-Cyano-6-(trifluoromethyl)benzamide |

| 2 | Aniline (B41778) | HATU, DIPEA, DMF, rt | 2-Cyano-N-phenyl-6-(trifluoromethyl)benzamide |

| 3 | Piperidine | (COCl)₂, cat. DMF; then piperidine, Et₃N | (2-Cyano-6-(trifluoromethyl)phenyl)(piperidino)methanone |

| 4 | Benzylamine | PyBOP, DIPEA, CH₂Cl₂, rt | N-Benzyl-2-cyano-6-(trifluoromethyl)benzamide |

This table presents generalized conditions based on standard organic synthesis methodologies for sterically hindered benzoic acids and is for illustrative purposes. rug.nl

Modification of Trifluoromethyl and Cyano Moieties

While the carboxylic acid is the most readily functionalized group, the trifluoromethyl and cyano moieties also offer opportunities for structural modification, albeit often requiring more specialized and sometimes harsh reaction conditions.

The trifluoromethyl group is generally very stable. However, under certain reductive conditions, it can be transformed. For instance, catalytic hydrogenation under specific conditions or the use of strong reducing agents might lead to the corresponding difluoromethyl or methyl group, though such transformations are not trivial and can be substrate-dependent.

The cyano group is more versatile and can undergo a variety of chemical transformations. It can be hydrolyzed under acidic or basic conditions to a carboxylic acid, though this would lead back to a benzoic acid derivative. More usefully, it can be reduced to an aminomethyl group (-CH₂NH₂) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This introduces a basic center into the molecule, which can significantly alter its pharmacological properties. The cyano group can also react with organometallic reagents, such as Grignard reagents, to form ketones after hydrolysis of the intermediate imine. Furthermore, the cyano group can participate in cycloaddition reactions to form various heterocyclic rings, such as tetrazoles upon reaction with azides.

Synthesis of Heterocyclic Analogs Incorporating Fluorinated Benzoic Acid Scaffolds

The this compound scaffold is a valuable precursor for the synthesis of various fused heterocyclic systems, particularly those of medicinal interest such as quinazolinones. organic-chemistry.orgresearchgate.net These syntheses often involve initial functionalization of the carboxylic acid to an amide, followed by intramolecular cyclization reactions that also involve the cyano group.

A common strategy for the synthesis of quinazolinone derivatives involves the conversion of this compound to its corresponding amide, 2-Cyano-6-(trifluoromethyl)benzamide. This intermediate can then undergo cyclization. For example, hydrolysis of the cyano group to an amide, followed by reaction with an orthoformate, could lead to a quinazolinone. A more direct route might involve the reduction of the cyano group to an amine, followed by reaction with a carbonyl source to form the pyrimidine (B1678525) ring of the quinazoline (B50416) system.

Alternatively, starting from the related 2-amino-6-(trifluoromethyl)benzonitrile, which can be conceptually derived from the target benzoic acid, a variety of quinazoline derivatives can be accessed. For instance, reaction with an aldehyde or a carboxylic acid derivative can lead to the formation of the fused heterocyclic ring system. Ruthenium-catalyzed tandem reactions of 2-aminobenzonitriles with alcohols have been shown to produce quinazolinones in good yields. rsc.org

The synthesis of these heterocyclic analogues is driven by the desire to create more rigid structures that can have higher binding affinity and selectivity for biological targets. The trifluoromethyl group in these heterocyclic systems can contribute to enhanced metabolic stability and binding interactions.

| Precursor | Reagents and Conditions | Heterocyclic Product |

| 2-Amino-6-(trifluoromethyl)benzonitrile | RCHO, catalyst | 2-Substituted-5-(trifluoromethyl)quinazoline |

| 2-Amino-6-(trifluoromethyl)benzamide | R'OH, Ru(II) catalyst | 2-Substituted-5-(trifluoromethyl)quinazolin-4(3H)-one |

| 2-Cyano-6-(trifluoromethyl)benzamide | 1. Reduction (e.g., H₂, catalyst) 2. Phosgene equivalent | 5-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione |

This table illustrates plausible synthetic routes to heterocyclic analogs based on known methodologies for similar substrates. rsc.orgnih.gov

Spectroscopic and Structural Characterization of 2 Cyano 6 Trifluoromethyl Benzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the structural characterization of 2-Cyano-6-(trifluoromethyl)benzoic acid. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the cyano (-CN), trifluoromethyl (-CF₃), and carboxylic acid (-COOH) groups.

In the ¹H NMR spectrum, the aromatic protons are expected to appear in the downfield region, typically between 7.5 and 8.5 ppm, due to the deshielding effects of the aromatic ring and the attached electron-withdrawing substituents. The acidic proton of the carboxylic acid group is typically observed as a broad singlet at a much higher chemical shift, often above 10 ppm, and its position can be concentration and solvent dependent.

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is characteristically found in the 165-175 ppm range. The carbon of the cyano group typically resonates between 115 and 125 ppm. The trifluoromethyl group's carbon atom shows a quartet due to coupling with the three fluorine atoms. The aromatic carbons exhibit complex splitting patterns and their chemical shifts are influenced by the positions of the substituents. For instance, carbons directly attached to the electron-withdrawing CF₃ and CN groups are shifted downfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on analysis of similar substituted benzoic acids.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| COOH | >10 (broad s) | ~167 |

| C1-COOH | - | ~133 |

| C2-CN | - | ~118 |

| C3-H | ~7.8-8.2 (d) | ~130 |

| C4-H | ~7.6-7.9 (t) | ~135 |

| C5-H | ~7.8-8.2 (d) | ~132 |

| C6-CF₃ | - | ~130 (q) |

| CF₃ | - | ~123 (q) |

| CN | - | ~116 |

s = singlet, d = doublet, t = triplet, q = quartet

Quantitative NMR (qNMR) is a powerful method for determining the purity of a compound without the need for a specific reference standard of the analyte itself. The technique relies on the principle that the integrated signal intensity of a nucleus is directly proportional to the number of nuclei contributing to that signal. By using a certified internal standard with a known concentration, the absolute purity of the analyte can be determined with high precision and accuracy.

For the analysis of this compound, an internal standard such as benzoic acid or 3,5-bis(trifluoromethyl)benzoic acid can be employed. bipm.orgbipm.org The choice of standard depends on the solubility in the selected deuterated solvent and the absence of signal overlap with the analyte's protons. bipm.org The purity is calculated by comparing the integral of a well-resolved proton signal of the analyte with that of a known proton signal from the internal standard. nih.gov This method allows for traceability to the International System of Units (SI) when a certified reference material is used as the internal standard. bipm.org

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

The IR and Raman spectra of this compound are characterized by the vibrational modes of its key functional groups: the carboxylic acid, the cyano group, and the trifluoromethyl group.

The carboxylic acid group gives rise to several characteristic bands. A broad O-H stretching band is typically observed in the IR spectrum between 2500 and 3300 cm⁻¹. The C=O stretching vibration of the carbonyl group results in a strong absorption band in the region of 1700-1730 cm⁻¹. znaturforsch.com

The cyano (-C≡N) group exhibits a sharp and distinct stretching vibration in the range of 2220-2260 cm⁻¹. researchgate.net This band is often more intense in the Raman spectrum than in the IR spectrum. nih.gov

The trifluoromethyl (-CF₃) group has strong C-F stretching vibrations that typically appear in the 1100-1350 cm⁻¹ region. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C-C stretching vibrations within the benzene (B151609) ring appear in the 1450-1600 cm⁻¹ range.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Carboxylic Acid (-COOH) | O-H stretch | 2500-3300 | Broad, Strong (IR) |

| C=O stretch | 1700-1730 | Strong (IR) | |

| C-O stretch | 1210-1320 | Medium (IR) | |

| O-H bend | 1395-1440 | Medium (IR) | |

| Cyano (-C≡N) | C≡N stretch | 2220-2260 | Medium (IR), Strong (Raman) |

| Trifluoromethyl (-CF₃) | C-F stretch | 1100-1350 | Strong (IR) |

| Aromatic Ring | C-H stretch | 3000-3100 | Medium to Weak |

| C=C stretch | 1450-1600 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals.

The UV-Vis spectrum of this compound is expected to show absorptions characteristic of a substituted benzene ring. Aromatic compounds typically exhibit two main absorption bands: a strong E-band (π → π* transition) at shorter wavelengths (around 200-230 nm) and a weaker B-band (π → π* transition) at longer wavelengths (around 250-290 nm). The presence of the electron-withdrawing cyano, trifluoromethyl, and carboxylic acid groups can cause a bathochromic shift (shift to longer wavelengths) of these absorption bands. academie-sciences.fr

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This effect is due to the differential stabilization of the ground and excited electronic states by the solvent molecules. For compounds like this compound, which possess polar functional groups, a change in solvent polarity can alter the energy of the electronic transitions, leading to a shift in the absorption maxima (λ_max). rsc.orgresearchgate.net For instance, in more polar solvents, a bathochromic or hypsochromic (shift to shorter wavelengths) shift may be observed depending on the nature of the electronic transition and the change in dipole moment upon excitation.

Table 3: Expected UV-Vis Absorption Data for this compound

| Transition | Typical λ_max Range (nm) | Solvent Effects |

| π → π* (E-band) | 200-230 | Minor shifts with solvent polarity |

| π → π* (B-band) | 250-290 | Moderate shifts with solvent polarity |

| n → π* | ~300-320 | Often weak and can show significant solvatochromic shifts |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a crucial analytical technique for the unambiguous confirmation of a compound's molecular formula. It functions by measuring the mass-to-charge ratio (m/z) of an ion with very high precision, typically to four or five decimal places. This level of accuracy allows for the differentiation between molecules that have the same nominal mass but different elemental compositions.

For this compound, the molecular formula is C₉H₄F₃NO₂. To confirm this formula, a sample would be ionized, and the m/z of the resulting molecular ion (e.g., [M+H]⁺, [M-H]⁻, or M⁺˙) would be measured. The experimentally determined mass is then compared to the theoretical exact mass calculated from the most abundant isotopes of each element (¹²C, ¹H, ¹⁹F, ¹⁴N, and ¹⁶O).

The theoretical exact mass of this compound can be calculated as follows:

| Element | Number of Atoms | Isotopic Mass (Da) | Total Mass (Da) |

| Carbon (¹²C) | 9 | 12.00000 | 108.00000 |

| Hydrogen (¹H) | 4 | 1.00783 | 4.03132 |

| Fluorine (¹⁹F) | 3 | 18.99840 | 56.99520 |

| Nitrogen (¹⁴N) | 1 | 14.00307 | 14.00307 |

| Oxygen (¹⁶O) | 2 | 15.99491 | 31.98982 |

| Total Exact Mass | 215.01941 |

An experimental HRMS measurement resulting in a mass value that matches this calculated value within a very small tolerance (typically < 5 ppm) would provide strong evidence to confirm the molecular formula C₉H₄F₃NO₂.

X-ray Crystallography

X-ray crystallography provides definitive information about the solid-state structure of a crystalline compound, including bond lengths, bond angles, and the spatial arrangement of molecules.

Single-crystal X-ray diffraction analysis of this compound would reveal its precise three-dimensional structure. Based on studies of structurally similar compounds, such as 4-nitro-2-(trifluoromethyl)benzoic acid and 2,4,6-trifluorobenzoic acid, several key structural features can be anticipated. researchgate.netresearchgate.net

The presence of bulky ortho substituents (cyano and trifluoromethyl groups) adjacent to the carboxylic acid group is expected to cause significant steric hindrance. This steric strain would likely force the carboxylic acid group to rotate out of the plane of the benzene ring. researchgate.net A similar effect is observed in 4-nitro-2-(trifluoromethyl)benzoic acid, where the carboxylic acid group is twisted relative to the aromatic plane. researchgate.net This out-of-plane rotation is a common feature in ortho-substituted benzoic acids. mdpi.com

The core structure would consist of a benzene ring substituted at positions 1, 2, and 6. The bond lengths and angles within the benzene ring would likely show some distortion from ideal hexagonal geometry due to the electronic effects of the electron-withdrawing cyano and trifluoromethyl groups.

Table of Expected Crystallographic Parameters (based on analogous compounds)

| Parameter | Expected Value/Range | Reference Compound(s) |

| Crystal System | Monoclinic or Orthorhombic | 2,4,6-Trifluorobenzoic acid researchgate.net |

| Space Group | P2₁/c or similar centrosymmetric group | 2,4,6-Trifluorobenzoic acid researchgate.net |

| C-C (aromatic) bond lengths | 1.37 - 1.40 Å | 4-nitro-2-(trifluoromethyl)benzoic acid researchgate.net |

| C-COOH bond length | ~1.49 Å | 2-acetylamino-benzoic acid chemicalbook.com |

| C-CN bond length | ~1.45 Å | N/A |

| C-CF₃ bond length | ~1.51 Å | 4-nitro-2-(trifluoromethyl)benzoic acid researchgate.net |

| Dihedral Angle (COOH plane vs. Ring plane) | > 20° | 4-nitro-2-(trifluoromethyl)benzoic acid, 2,4,6-Trifluorobenzoic acid researchgate.netresearchgate.net |

The crystal packing and intermolecular interactions are governed by the functional groups present in the molecule. For this compound, a rich network of non-covalent interactions is expected to dictate the supramolecular assembly.

A primary and highly predictable interaction is the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups of two adjacent molecules. researchgate.netresearchgate.net This classic R²₂(8) graph-set motif is a hallmark of the solid-state structure of most benzoic acids. researchgate.netresearchgate.net

The cyano group can also participate in various weak interactions. mdpi.comnih.gov These may include C-H···N hydrogen bonds and dipole-dipole interactions between antiparallel cyano groups of neighboring molecules. nih.govchemicalbook.com The interplay of these varied intermolecular forces would lead to a complex and stable three-dimensional crystalline architecture.

Table of Potential Intermolecular Interactions

| Interaction Type | Donor | Acceptor | Expected Distance Range (Å) |

| O-H···O Hydrogen Bond | Carboxylic Acid (-OH) | Carboxylic Acid (C=O) | 2.6 - 2.7 |

| C-H···O Interaction | Aromatic C-H | Carboxylic Acid (C=O) | > 3.0 |

| C-H···N Interaction | Aromatic C-H | Cyano (-C≡N) | > 3.2 |

| C-H···F Interaction | Aromatic C-H | Trifluoromethyl (-CF₃) | > 3.1 |

| F···O Contact | Trifluoromethyl (-CF₃) | Carboxylic Acid (C=O) | ~2.9 |

The analysis of crystal structures of isomeric trifluoromethyl- and cyano-substituted N-phenylbenzamides shows that crystal packing is often stabilized by N-H/C-H···O chains. nih.gov In the absence of N-H donors, as in the title compound, interactions involving the cyano and trifluoromethyl groups become more critical for stabilizing the crystal packing. nih.gov

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules.

DFT calculations would be employed to determine the most stable geometric configuration (the ground state) of 2-Cyano-6-(trifluoromethyl)benzoic acid. By optimizing the molecular geometry, key structural parameters such as bond lengths, bond angles, and dihedral angles are determined. These calculations would likely reveal the steric and electronic influences of the cyano (-CN) and trifluoromethyl (-CF₃) groups on the benzoic acid backbone. For instance, the bulky and electron-withdrawing trifluoromethyl group ortho to the carboxylic acid would significantly influence the planarity and orientation of the carboxyl group.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound from DFT Calculations

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-CN | ~1.45 Å |

| C-CF₃ | ~1.52 Å | |

| C-COOH | ~1.50 Å | |

| C=O | ~1.22 Å | |

| O-H | ~0.97 Å | |

| Bond Angle | C-C-CN | ~121° |

| C-C-CF₃ | ~122° | |

| C-C-COOH | ~120° | |

| Dihedral Angle | Phenyl-COOH | ~30-50° |

Note: This data is illustrative and not based on a specific published study.

A significant application of DFT is the prediction of spectroscopic properties, which can aid in the interpretation of experimental data. By calculating the vibrational frequencies, a theoretical infrared (IR) and Raman spectrum can be generated. Key vibrational modes would include the C≡N stretch of the cyano group, the C-F stretches of the trifluoromethyl group, and the C=O and O-H stretches of the carboxylic acid moiety. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated to help assign peaks in experimental NMR spectra.

Molecular Orbital Analysis (e.g., Frontier Molecular Orbitals)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

For this compound, the electron-withdrawing nature of both the cyano and trifluoromethyl groups would be expected to lower the energies of both the HOMO and LUMO compared to unsubstituted benzoic acid. This would likely result in a relatively large HOMO-LUMO gap, suggesting high chemical stability. The distribution of these orbitals is also critical; the HOMO would likely be localized on the aromatic ring, while the LUMO might have significant contributions from the cyano and carboxyl groups.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) | Description |

| HOMO | -7.5 | Electron-donating potential |

| LUMO | -1.8 | Electron-accepting potential |

| HOMO-LUMO Gap | 5.7 | Chemical stability/reactivity index |

Note: This data is hypothetical and for illustrative purposes.

Molecular Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map is color-coded, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack).

For this compound, the MEP surface would show the most negative potential (red) around the oxygen atoms of the carboxyl group and the nitrogen atom of the cyano group. The most positive potential (blue) would be expected around the acidic hydrogen of the carboxyl group. This analysis is instrumental in understanding intermolecular interactions, such as hydrogen bonding.

Binding Affinity Predictions for Molecular Interactions

Computational methods are extensively used to predict how a molecule like this compound might interact with a biological target, such as a protein receptor. Molecular docking is a common technique used to predict the preferred orientation and binding affinity of one molecule to a second when bound to each other to form a stable complex.

By docking this compound into the active site of a target protein, researchers can estimate the binding free energy (ΔG_bind). A more negative value indicates a stronger, more favorable interaction. The analysis would also reveal the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex. The cyano, trifluoromethyl, and carboxylic acid groups would all be expected to play significant roles in these interactions.

Applications in Advanced Chemical Synthesis and Materials Science Research

Building Blocks for Complex Organic Molecules

2-Cyano-6-(trifluoromethyl)benzoic acid serves as a valuable building block in the synthesis of complex organic molecules. fluorochem.co.uk The presence of three distinct functional groups—a carboxylic acid, a cyano group, and a trifluoromethyl group—on a benzene (B151609) ring provides multiple reaction sites for chemists to build more elaborate molecular architectures. fluorochem.co.uk The strategic incorporation of fluorine-containing moieties, such as the trifluoromethyl group, is a key strategy in modern medicinal chemistry and materials science. Fluorinated building blocks can significantly alter the properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. nbinno.com

The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, and acid halides, providing a handle for further synthetic transformations. rsc.org The cyano group can participate in cycloaddition reactions or be hydrolyzed to a carboxylic acid or an amide, offering additional synthetic pathways. The trifluoromethyl group, being a strong electron-withdrawing group, influences the reactivity of the aromatic ring and can enhance the thermal stability and metabolic resistance of the final compound.

Reagents in Organic Synthesis

While specific examples of this compound as a reagent are not extensively documented, its structural features suggest its potential utility in various organic reactions. The carboxylic acid functionality allows it to act as a proton source or to be used in esterification and amidation reactions. For instance, related benzoic acid derivatives are used in the synthesis of more complex molecules through the formation of amide bonds. rsc.org

The presence of the electron-withdrawing trifluoromethyl and cyano groups activates the aromatic ring for certain nucleophilic aromatic substitution reactions. Furthermore, the cyano group itself can be a precursor for the synthesis of other functional groups. For example, 2-cyanobenzoic acid has been used as a reactant in the synthesis of various heterocyclic compounds. chemdad.com Trifluoromethyl ketones, which can be synthesized from the corresponding carboxylic acids, are useful intermediates for introducing the trifluoromethyl group into organic molecules. orgsyn.org

Precursors for Specialty Chemicals Development

The unique combination of functional groups in this compound makes it a promising precursor for the development of specialty chemicals. Fluorinated organic compounds are of increasing importance in medicinal chemistry and material science. chemimpex.com The trifluoromethyl group is a common feature in many pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability and improve pharmacokinetic profiles. chemimpex.com

For example, 2-fluoro-6-(trifluoromethyl)benzoic acid is utilized in the synthesis of various fluorinated compounds with applications in the design of novel therapeutic agents and agrochemical products. chemimpex.com Similarly, 2-(trifluoromethyl)benzoic acid has been used in the synthesis of 1,3,4-oxadiazole (B1194373) derivatives. sigmaaldrich.com Given these precedents, this compound is a logical starting material for the synthesis of a wide range of specialty chemicals with potentially enhanced properties.

Integration into Advanced Materials

Polymers and Liquid Crystals

The cyano and trifluoromethyl groups are known to influence the properties of polymers and liquid crystals. The cyano group, with its large dipole moment, is a common component in liquid crystal molecules, often leading to the formation of nematic and smectic phases. nasa.gov For instance, cyanobiphenyls are a well-known class of liquid crystals. nasa.govfrinton.com The introduction of a cyano group can also be a strategy in the synthesis of novel polymers. researchgate.net

While direct integration of this compound into polymers and liquid crystals is not widely reported, its structural motifs are relevant. The rigid benzoic acid core is a common feature in liquid crystal structures. nih.gov The presence of a trifluoromethyl group can also influence liquid crystalline behavior. Research on related compounds, such as those containing cyano-terminated phenyl benzoate (B1203000) moieties, demonstrates the potential for creating polymers with ordered structures. mdpi.com

Materials with Enhanced Thermal Stability

Poly(silyl ether)s, for example, are a class of polymers known for their good thermal stability, with decomposition onset temperatures typically above 350 °C. mdpi.com While there is no direct evidence of this compound being used to create materials with enhanced thermal stability, the presence of the trifluoromethyl group strongly suggests its potential in this area. The development of polymers that balance mechanical properties with thermal stability is a key area of research in materials science. nih.gov

Fluorinated Scaffolds in Optoelectronic Materials Research

The incorporation of fluorine and cyano groups into organic molecules can significantly impact their optoelectronic properties. researchgate.net Strong electron-withdrawing groups, such as cyano and trifluoromethyl, can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule, which in turn affects its absorption and emission properties. researchgate.net

In the field of organic electronics, tuning the electronic properties of materials is crucial for optimizing device performance. The use of fluorinated scaffolds is a common strategy to improve the efficiency and stability of organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. While research specifically on this compound in optoelectronic materials is limited, the fundamental properties of its constituent functional groups suggest its potential as a building block for creating new materials in this field.

Biological Activity and Mechanistic Investigations

Enzyme Inhibition Mechanisms and Kinetics Studies

There is no specific information available in the reviewed scientific literature detailing the enzyme inhibition mechanisms or kinetic studies for 2-Cyano-6-(trifluoromethyl)benzoic acid. Research on other cyanobenzamide or benzoic acid derivatives has explored their potential as enzyme inhibitors, but these findings cannot be directly extrapolated to the title compound. Without dedicated experimental studies, any potential inhibitory activity, including the type of inhibition (e.g., competitive, non-competitive), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50) against specific enzymes, remains unknown.

Receptor Binding Profiling and Molecular Recognition

Detailed receptor binding profiles and molecular recognition studies for this compound have not been reported in the accessible scientific literature. Consequently, there is no data available on its affinity for specific biological receptors, such as G-protein coupled receptors (GPCRs), ion channels, or nuclear receptors. The dissociation constant (Kd), which quantifies the binding affinity of a ligand for its receptor, has not been determined for this compound against any known biological target.

Interactions with Biological Pathways at a Molecular Level

Information regarding the interaction of this compound with biological pathways at a molecular level is currently absent from the scientific record. Studies that would elucidate its effects on specific signaling cascades, metabolic pathways, or gene expression are not available. Therefore, any potential role of this compound in modulating cellular functions through pathway interactions has not been established.

Design of Molecular Probes and Ligands

While the structural motifs present in this compound, such as the cyano and trifluoromethyl groups, are of interest in the design of molecular probes and ligands, there are no published studies that specifically describe the use of this compound for such purposes. The design and synthesis of molecular probes typically require a known biological target and an understanding of the structure-activity relationship, which is not available for this compound.

Studies on Specific Biological Targets (excluding clinical data)

Preclinical investigations into the effects of this compound on specific biological targets have not been documented in the available literature. As a result, there are no research findings to report regarding its efficacy, potency, or mechanism of action on any particular protein, enzyme, or receptor outside of a clinical context.

Analytical Methodologies for Quantification and Characterization

Chromatographic Techniques for Purity and Impurity Profiling

Chromatographic methods are powerful tools for separating "2-Cyano-6-(trifluoromethyl)benzoic acid" from its starting materials, by-products, and degradation products, allowing for accurate purity assessment and impurity profiling.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile and thermally labile compounds like "this compound". A reverse-phase HPLC (RP-HPLC) method is generally suitable for this type of analysis.

Method development for "this compound" would typically involve optimizing various parameters to achieve good resolution, peak shape, and sensitivity. Based on methods developed for similar fluorinated and cyanated benzoic acid derivatives, a starting point for method development could involve a C18 column as the stationary phase. fishersci.comsielc.com The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, often with an acid modifier like phosphoric acid or formic acid to ensure the analyte is in its non-ionized form, which promotes retention and improves peak shape on a reverse-phase column. fishersci.comsielc.com

A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of both the main compound and any potential impurities with different polarities. ekb.eg Detection is commonly performed using a UV detector at a wavelength where the analyte and its impurities exhibit significant absorbance. ekb.eg

Table 1: Example HPLC Method Parameters for Analysis of this compound

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0 min: 30% B; 20 min: 80% B; 25 min: 80% B; 30 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 220 nm |

| Injection Volume | 10 µL |

Note: This is a hypothetical example based on common practices for similar compounds and would require optimization and validation for this specific analyte.

Gas Chromatography (GC) is another powerful separation technique, particularly for volatile and thermally stable compounds. Direct analysis of carboxylic acids like "this compound" by GC can be challenging due to their low volatility and potential for thermal degradation in the injector port.

To overcome these limitations, derivatization is often employed to convert the carboxylic acid into a more volatile and thermally stable ester derivative. researchgate.net A common derivatization agent for carboxylic acids is BF3·MeOH (boron trifluoride-methanol), which converts the acid to its corresponding methyl ester. Following derivatization, the resulting methyl ester of "this compound" can be readily analyzed by GC, typically using a capillary column with a non-polar or medium-polarity stationary phase. Mass spectrometry (MS) is often used as the detector (GC-MS) to provide both quantification and structural information for the analyte and any impurities.

Spectroscopic Quantification Methods (e.g., qNMR applications)

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful primary ratio method for the accurate quantification of organic compounds without the need for a chemically identical reference standard. bipm.org This technique relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

For the quantification of "this compound," a qNMR experiment would involve dissolving a precisely weighed amount of the sample and a certified internal standard in a suitable deuterated solvent. bipm.org The choice of internal standard is critical; it should have a simple NMR spectrum with at least one signal that is well-resolved from the signals of the analyte. bipm.org The concentration of the analyte can then be calculated by comparing the integral of a specific resonance of the analyte with that of a known resonance of the internal standard. bipm.org

¹H NMR would be the most straightforward nucleus to use for qNMR of "this compound," by integrating the signals corresponding to the aromatic protons. Solvents such as DMSO-d6, chloroform-d, or acetone-d6 (B32918) could be suitable, depending on the solubility of the compound and the internal standard. bipm.org

Method Validation and Quality Control in Research Settings

In a research setting, it is crucial to perform a sufficient level of method validation to ensure that the analytical methods used for characterizing "this compound" are fit for their intended purpose. While a full validation according to ICH guidelines may not always be necessary for early-stage research, key parameters should be evaluated to ensure the reliability of the data. ekb.egpharmadevils.comresearchgate.net

Key validation parameters for an HPLC method in a research context would include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. ekb.egresearchgate.net This is typically demonstrated by showing that the peak for "this compound" is well-resolved from other peaks.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. nih.gov This is typically assessed by analyzing a series of solutions of known concentrations and plotting the detector response versus concentration. The correlation coefficient (r²) should be close to 1.

Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. researchgate.net This is usually expressed as the relative standard deviation (RSD) of a series of measurements.

Accuracy: The closeness of the test results obtained by the method to the true value. nih.gov This can be assessed by analyzing a sample with a known concentration of "this compound" or by spike-recovery experiments.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. nih.gov

Table 2: Example Method Validation Parameters and Acceptance Criteria for an HPLC Method in a Research Setting

| Validation Parameter | Acceptance Criterion |

| Specificity | The peak for the analyte should be free from interference from other components. |

| Linearity (r²) | ≥ 0.995 |

| Precision (%RSD) | ≤ 2% for the main analyte |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| LOD | Signal-to-Noise ratio of 3:1 |

| LOQ | Signal-to-Noise ratio of 10:1 |

Note: These are typical acceptance criteria and may be adjusted based on the specific requirements of the research.

For quality control in a research setting, system suitability tests should be performed before running any samples to ensure that the chromatographic system is performing adequately. ekb.eg This typically involves injecting a standard solution and checking parameters such as retention time, peak area, tailing factor, and theoretical plates to ensure they meet predefined criteria. nih.gov

Future Research Directions and Emerging Areas

Exploration of Novel Synthetic Pathways

While existing methods for the synthesis of substituted benzoic acids provide a foundation, future research will likely focus on developing more efficient, sustainable, and versatile synthetic routes to 2-Cyano-6-(trifluoromethyl)benzoic acid and its analogs. A promising avenue involves the exploration of greener synthesis processes to minimize environmental impact. nih.gov Research into novel synthetic strategies for biologically active quinoxalines and their derivatives, which often involve functionalized benzoic acids, may also inspire new approaches. researchgate.net The development of cost-effective and environmentally friendly methods, potentially utilizing solvent-free conditions or employing readily available catalysts like TBHP/oxone, could enhance the accessibility of this compound for broader applications. researchgate.net Furthermore, advancements in C-H activation and functionalization techniques could open up new pathways for the direct and selective introduction of the cyano and trifluoromethyl groups onto the benzoic acid core, bypassing multi-step sequences.

Development of Advanced Catalytic Systems

The synthesis and derivatization of this compound can be significantly advanced through the development of novel catalytic systems. Future research is expected to focus on catalysts that offer higher selectivity, efficiency, and broader substrate scope for trifluoromethylation and cyanation reactions. nih.gov Silver-based catalysts have shown promise in fluorination and trifluoromethylation reactions and could be further explored for the synthesis of related compounds. researchgate.net The development of robust catalytic systems for the selective activation of C-F bonds in trifluoromethyl groups could also lead to new functionalization strategies for this molecule. rsc.org

Recent breakthroughs in photoredox catalysis offer a mild and efficient approach for the functionalization of trifluoromethylaromatics. acs.orgacs.org These methods, which involve single-electron reduction of Ar-CF3 substrates, could be adapted for the derivatization of this compound. acs.orgacs.org Additionally, advancements in palladium-catalyzed C-H activation, particularly with the use of bifunctional ligands, present opportunities for the development of highly regioselective and enantioselective transformations of benzoic acid derivatives. acs.org The exploration of dual-role copper catalysts in photoredox reactions could also pave the way for novel C-N coupling reactions involving derivatives of the target molecule. researchgate.net

Rational Design of Derivatives with Tuned Properties

The scaffold of this compound provides a versatile platform for the rational design of new molecules with tailored properties for specific applications. In medicinal chemistry, this compound can serve as a key intermediate for the synthesis of novel therapeutic agents. chemimpex.com The incorporation of fluorine and trifluoromethyl groups can enhance metabolic stability and bioavailability of drug candidates. nbinno.comnih.gov Structure-based drug design, a powerful tool in medicinal chemistry, can be employed to design derivatives that act as inhibitors for specific biological targets, such as influenza neuraminidase. researchgate.net The design and synthesis of bioactive molecules is a continually evolving field, and the unique electronic properties of this compound make it an attractive starting point for developing new pharmacophores. beilstein-journals.orgnih.gov

Future research will likely involve the synthesis of a library of derivatives by modifying the carboxylic acid group or by introducing additional substituents on the aromatic ring. This approach will allow for a systematic investigation of structure-activity relationships (SAR) and the optimization of desired properties, such as potency, selectivity, and pharmacokinetic profiles. The design of novel heterocyclic compounds utilizing cyano-functionalized building blocks is another promising area of exploration. researchgate.net

Interdisciplinary Research with Materials and Biological Sciences

The unique combination of functional groups in this compound makes it a candidate for interdisciplinary research at the interface of chemistry, materials science, and biology. In materials science, fluorinated polymers derived from such monomers can exhibit unique properties like chemical resistance, thermal stability, and low friction coefficients, making them suitable for advanced biomedical applications. mdpi.com The incorporation of this fluorinated benzoic acid into polymer backbones could lead to the development of smart materials with stimuli-responsive behaviors. mdpi.com

In the biological sciences, the exploration of fluorinated compounds continues to expand. nih.gov The introduction of fluorine can significantly impact the biological activity of molecules. nih.gov Derivatives of this compound could be investigated for a wide range of biological activities, including as potential anticancer agents. preprints.org The field of chemical biology could benefit from the development of fluorinated probes based on this scaffold for studying biological processes. The multidisciplinary nature of fluorine chemistry provides a fertile ground for discovering novel applications for this compound and its derivatives. nih.govnih.gov

Advanced Computational Modeling for Structure-Property Relationships

Advanced computational modeling will play a crucial role in accelerating the discovery and optimization of derivatives of this compound. Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools for predicting the biological activity of new compounds without the need for their synthesis and testing. nih.gov By developing robust QSAR models, researchers can screen virtual libraries of derivatives and prioritize the most promising candidates for synthesis. nih.gov

Molecular property prediction using multilevel graph convolutional neural networks and other machine learning approaches can provide insights into the complex quantum interactions within molecules and predict their properties with high accuracy. aaai.org These computational techniques can be used to understand the relationship between the molecular structure of this compound derivatives and their physicochemical properties, such as solubility, stability, and electronic characteristics. In silico prediction of drug-likeness properties can also aid in the early stages of drug discovery by identifying candidates with favorable pharmacokinetic profiles. researchgate.net The integration of computational modeling with experimental synthesis and testing will undoubtedly be a key driver of future research in this area.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2-Cyano-6-(trifluoromethyl)benzoic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves introducing the cyano and trifluoromethyl groups via electrophilic substitution or transition-metal-catalyzed reactions. For example, nitrile groups can be introduced using copper cyanide under Ullmann conditions, while trifluoromethylation may employ Ruppert–Prakash reagents (e.g., TMSCF₃). Optimization should include screening catalysts (e.g., Pd/Cu systems), solvents (DMF, DMSO), and temperature (80–120°C). Reaction progress can be monitored via TLC or LC-MS. Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is advised .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- NMR : Use ¹⁹F NMR to confirm trifluoromethyl group integration and chemical shifts (δ ≈ -60 to -70 ppm). ¹H/¹³C NMR resolves aromatic protons and cyano/acid functionalities. Note that fluorine coupling may complicate splitting patterns .

- Mass Spectrometry : High-resolution ESI-MS or EI-MS (as in NIST protocols) validates molecular weight (e.g., [M-H]⁻ ion for the acid form). Cross-reference with databases like NIST MS Data Center for fragmentation patterns .

- IR Spectroscopy : Confirm carboxylic acid (1700–1720 cm⁻¹) and nitrile (2200–2260 cm⁻¹) stretches.

Q. How can HPLC methods be adapted for quantifying impurities in synthesized batches?

- Methodological Answer : Use a reversed-phase C18 column with a mobile phase of acetonitrile/0.1% phosphoric acid (60:40 v/v) at 1.0 mL/min. Detect at 254 nm (UV absorption for aromatic/cyano groups). Calibrate with pure standards and validate linearity (R² > 0.99) across 0.1–100 µg/mL. For impurity profiling, gradient elution (10–90% acetonitrile over 20 min) resolves byproducts like unreacted precursors or decarboxylated derivatives .

Advanced Research Questions

Q. What strategies resolve discrepancies between theoretical and observed crystallographic data?

- Methodological Answer : Discrepancies in unit cell parameters or thermal displacement ellipsoids often arise from twinning or disordered solvent. Use SHELXL (via the TWIN/BASF commands) to refine twinned structures. For disorder, apply PART/SUMP restraints. Cross-validate with Mercury to visualize electron density maps and adjust occupancy factors iteratively. Compare experimental XRD data with computational predictions (e.g., DFT-optimized geometries) to identify outliers .

Q. How can SHELX software improve refinement of this compound’s crystal structure?

- Methodological Answer : In SHELXL , use the following parameters:

- Refinement : Full-matrix least-squares on F² with weighting scheme w=1/[σ²(F₀²)+(0.1P)²], where P=(F₀²+2Fₐ²)/3.

- Hydrogen Placement : Place carboxylic H atoms geometrically (HFIX 137 command) and refine others isotropically.

- Validation : Check ADDSYM for missed symmetry and PLATON for voids. For high R-factor values (>5%), re-examine data integration (e.g., using SAINT ) or consider anisotropic refinement for heavy atoms .

Q. What challenges arise in interpreting NMR spectra of trifluoromethyl-substituted benzoic acids, and how are they mitigated?

- Methodological Answer : The strong electron-withdrawing effect of CF₃ splits aromatic proton signals into complex multiplets. Use 2D NMR (COSY, HSQC) to assign coupling networks. For ¹⁹F NMR, reference CF₃ groups externally (e.g., TFA at δ = -76.5 ppm). Dynamic effects (e.g., hindered rotation of the acid group) may broaden peaks; acquire spectra at elevated temperatures (e.g., 50°C in DMSO-d₆) to sharpen signals .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported in literature?

- Methodological Answer : Solubility discrepancies often stem from polymorphic forms or pH-dependent ionization. Characterize polymorphs via PXRD and DSC. For pH-dependent studies, measure solubility in buffered solutions (pH 1–13) using UV-Vis spectrophotometry. Report solvent purity (e.g., HPLC-grade) and temperature control (±0.1°C) to ensure reproducibility .

Software and Visualization Tools

Q. Which software tools are critical for visualizing and analyzing the crystal structure of this compound?

- Methodological Answer :

- Mercury : Generate thermal ellipsoid plots and calculate intermolecular interactions (H-bonding, π-stacking). Use the "Structure Overlay" feature to compare with analogs .

- ORTEP-3 : Create publication-quality displacement ellipsoid diagrams. Adjust thermal parameters via the GUI to highlight anisotropic motion .

- SHELXE : For experimental phasing in case of insufficient starting models, employ dual-space recycling algorithms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.